molecular formula C21H26N2O2 B3096129 N-BOC-(2-Benzylisoindolin-4-yl)methanamine CAS No. 127212-06-0

N-BOC-(2-Benzylisoindolin-4-yl)methanamine

Cat. No. B3096129
CAS RN: 127212-06-0
M. Wt: 338.4 g/mol
InChI Key: KOJVASDSGCZJSI-UHFFFAOYSA-N
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Description

“N-BOC-(2-Benzylisoindolin-4-yl)methanamine” is a chemical compound with the molecular formula C21H26N2O2 . It is a main product offered by several chemical companies .


Molecular Structure Analysis

The molecular structure of “N-BOC-(2-Benzylisoindolin-4-yl)methanamine” is represented by the formula C21H26N2O2 . The molecular weight of the compound is 338.45 .

Scientific Research Applications

Catalytic Applications

  • N-BOC-(2-Benzylisoindolin-4-yl)methanamine has been utilized in the synthesis of N-heterocyclic ruthenium(II) complexes, which serve as catalysts in transfer hydrogenation reactions. These catalysts have been found to facilitate efficient conversions and high turnover frequency values in the hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).

Chemical Synthesis

  • In the realm of chemical synthesis, this compound has been a part of the process for creating various chemical structures. For instance, it was involved in the synthesis of electrophilic amination reagents leading to the formation of 3-Aryl-N-BOC oxaziridines (Vidal et al., 1995). Additionally, it played a role in the synthesis of enantiomerically pure 1-[α-(benzofuran-2-yl)arylmethyl]-1H-1,2,4-triazoles, which are potent antiaromatase agents (Messina et al., 2000).

Medicinal Chemistry and Drug Design

  • In medicinal chemistry, derivatives of N-BOC-(2-Benzylisoindolin-4-yl)methanamine have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds showed promising antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).

Organic Chemistry

  • The compound has been instrumental in the development of asymmetric Friedel-Crafts-type reactions. A study used it for nucleophilic addition to N-Boc imines, demonstrating its utility in creating complex ring systems (Yokota et al., 2023).
  • Additionally, N-BOC-(2-Benzylisoindolin-4-yl)methanamine was used in the synthesis of quinoline derivatives with potential antimicrobial activities (Thomas et al., 2010).

Catalytic Reactions

  • It has been used in palladium-catalyzed C(sp3)-H Arylation of N-Boc benzylalkylamines, a process significant in the pharmaceutical industry for the synthesis of diarylmethylamines (Hussain et al., 2015).

Future Directions

The future directions of “N-BOC-(2-Benzylisoindolin-4-yl)methanamine” are not clear from the sources I found. Its use and development would likely depend on the specific needs and goals of the researchers or industries using this compound .

properties

IUPAC Name

tert-butyl N-[(2-benzyl-1,3-dihydroisoindol-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22-12-17-10-7-11-18-14-23(15-19(17)18)13-16-8-5-4-6-9-16/h4-11H,12-15H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJVASDSGCZJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC2=C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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